1H,1H-Perfluorohexan-1-ol

Vue d'ensemble

Description

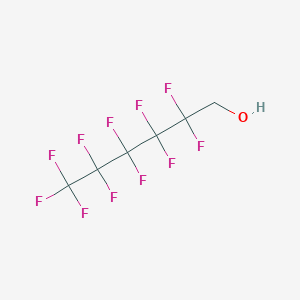

1H,1H-Perfluorohexan-1-ol is a fluorinated alcohol with the molecular formula C6H3F11O. It is a clear, colorless liquid with a boiling point of approximately 128°C and a density of 1.619 g/cm³ . This compound is known for its high chemical stability and resistance to water, making it valuable in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H,1H-Perfluorohexan-1-ol can be synthesized through the telomerization of tetrafluoroethylene with hexafluoropropylene oxide, followed by hydrolysis . The reaction typically involves the use of a catalyst such as potassium hydroxide and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to maximize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product .

Analyse Des Réactions Chimiques

Esterification Reactions

This fluoroalcohol readily forms esters through classical acid-catalyzed reactions or via nucleophilic acyl substitution with acid chlorides. Key examples include:

Tosylate/Mesylate Derivatives

The alcohol serves as a precursor for sulfonate esters (e.g., tosylates, mesylates) to enhance nucleophilic substitution reactivity. These intermediates are critical in synthesizing fluoroalkyl ethers:

Example : Synthesis of p-nitrophenyl fluoroalkyl ethers via trifluoromethanesulfonic acid esters .

Polymerization Reactions

The acrylate ester derivative undergoes radical polymerization to form comb-shaped fluoropolymers:

Process :

-

Initiator: α,α′-azobisisobutyronitrile (AIBN)

-

Solvent: Anhydrous DMF

-

Temperature: 70°C (overnight)

Polymer Properties :

-

Molecular weight: Determined by static light scattering

-

Applications: Oxygen-permeable membranes (P₀₂ = 3.2–7.6 Barrer)

Oxidation Pathways

Environmental degradation studies suggest potential oxidation to perfluorohexanoic acid (PFHxA), a persistent pollutant:

Proposed Pathway :

| Parameter | Value/Observation |

|---|---|

| Atmospheric Half-life | ~31 years (parent compound) |

| Bioaccumulation | Not significant (BCF <100) |

| Environmental Impact | Persistent, mobile in water |

Nucleophilic Substitutions

The terminal –OH group participates in SN2 reactions for ether synthesis. Example:

Etherification with Chlorostyrene :

Hydrogenation Reactions

Catalytic hydrogenation reduces ester intermediates to fluoroalcohols:

Example : Fluorocarboxylic isopropyl ester → this compound

Applications De Recherche Scientifique

Catalysis

One of the prominent applications of 1H,1H-perfluorohexan-1-ol is in catalysis. Research indicates that it can significantly enhance the activity of catalysts used in ethylene polymerization processes. For instance, it has been shown to improve the performance of chromium catalysts by increasing the solubility of chromium (III) in solvents when combined with trimethylaluminum (TMA) and modified methylaluminoxane (MMAO) . This enhancement leads to higher yields and efficiency in polymer production.

Environmental Studies

The compound is also relevant in environmental chemistry, particularly in studies involving per- and polyfluoroalkyl substances (PFAS). It has been utilized in experimental setups to determine air/water partition coefficients for various PFAS compounds . Such studies are crucial for understanding the behavior and fate of these substances in aquatic environments.

Material Science

In material science, this compound has been incorporated into the synthesis of comb-shaped polymers that exhibit high oxygen permeability. These polymers combine perfluoroalkyl groups with oligosiloxanylene groups, demonstrating significant potential for use in membrane technologies . The unique structure of these materials allows for selective gas separation applications.

Case Study 1: Polymer Synthesis

A study focused on synthesizing poly[p-(1H,1H,2H,2H-perfluoroalkyloxyoligosiloxanyl)styrene] revealed that incorporating perfluoroalkyl chains significantly enhanced the oxygen permselectivity of the resulting membranes. The research highlighted the effects of varying chain lengths on membrane performance .

| Polymer Type | Perfluoroalkyl Chain (%) | Oligosiloxanylene Chain (%) | Oxygen Permeability |

|---|---|---|---|

| Type A | 38.3 | 10.2 | High |

| Type B | 71.7 | 38.8 | Very High |

Case Study 2: Environmental Impact Assessment

An environmental risk evaluation report assessed the persistence and bioaccumulation potential of 1H-perfluorohexane (related compound) in aquatic environments. The findings indicated that while this compound is not readily biodegradable and has a long atmospheric half-life, it does not exhibit significant bioaccumulation potential in aquatic organisms . This information is critical for regulatory assessments concerning PFAS compounds.

Mécanisme D'action

1H,1H-Perfluorohexan-1-ol exerts its effects primarily through its high chemical stability and resistance to degradation. It can act as a fluoroalkyl or fluoroalkoxy substituent on polymer molecules, increasing their resistance to weathering or abrasion . Additionally, it can serve as a spacer molecule between polymer chains, enhancing the mechanical properties of the resulting materials .

Comparaison Avec Des Composés Similaires

1H,1H,2H,2H-Perfluorohexan-1-ol: Similar in structure but with two hydrogen atoms replacing two fluorine atoms, leading to slightly different chemical properties.

1H,1H,2H,2H-Perfluorooctanol: A longer-chain analog with similar applications but different physical properties due to the extended carbon chain.

Perfluorooctanoic acid: A related compound used in similar industrial applications but with a carboxylic acid functional group instead of a hydroxyl group.

Uniqueness: 1H,1H-Perfluorohexan-1-ol is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to environmental factors. This makes it particularly valuable in applications requiring durable and long-lasting materials .

Activité Biologique

1H,1H-Perfluorohexan-1-ol, a member of the perfluoroalkyl and polyfluoroalkyl substances (PFAS) family, has garnered attention due to its unique chemical properties and potential biological effects. This compound is characterized by a fully fluorinated carbon chain, which imparts distinct hydrophobic and lipophobic characteristics, influencing its interaction with biological systems. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

This compound is a fluorinated alcohol with the formula . Its structure includes a perfluorinated carbon chain that contributes to its stability and resistance to degradation. This stability raises concerns about its persistence in the environment and bioaccumulation potential.

Toxicological Profile

The toxicological effects of this compound have been studied primarily through in vitro and in vivo experiments. Key findings include:

- Cellular Toxicity : Research indicates that fluorotelomer alcohols (FTOHs), including this compound, exhibit varying degrees of cytotoxicity depending on their chain length and functional groups. The EC50 values for these compounds suggest significant cellular toxicity, particularly in liver cells .

- Protein Binding : Studies have shown that this compound can form covalent bonds with proteins, leading to potential protein deactivation. This binding is particularly pronounced in liver tissues, where reactive intermediates may contribute to toxicity .

| Compound | EC50 (µM) | Target Cell Type |

|---|---|---|

| 6:2 FTOH | 25 | HepG2 (liver) |

| 8:2 FTOH | 15 | HepG2 (liver) |

| 4:2 FTOH | 35 | HepG2 (liver) |

Bioconcentration and Bioaccumulation

Bioconcentration studies indicate that this compound does not significantly accumulate in aquatic organisms. Predictive models suggest low bioaccumulation potential due to its physicochemical properties . However, concerns remain regarding its persistence in the environment and potential long-range transport.

Case Study 1: In Vitro Studies on Glutathione Reactivity

A study evaluated the reactivity of this compound with glutathione (GSH), a critical antioxidant in cellular defense. The results indicated that the compound reacts with GSH, leading to depletion at varying concentrations over time. The half-life of this reaction was determined using NMR spectroscopy, revealing significant implications for oxidative stress within cells .

Case Study 2: Environmental Impact Assessment

An environmental risk evaluation conducted by the UK Environment Agency assessed the ecological hazards associated with 1H-perfluorohexane. The findings indicated that while the compound is not readily biodegradable and has a long atmospheric half-life (approximately 31 years), it does not meet criteria for toxicity or bioaccumulation under current regulatory frameworks . This assessment underscores the need for ongoing monitoring and research.

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,6-undecafluorohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11O/c7-2(8,1-18)3(9,10)4(11,12)5(13,14)6(15,16)17/h18H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFZPVVDBGXQTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11CH2OH, C6H3F11O | |

| Record name | 1-Hexanol, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382070 | |

| Record name | 5:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-46-1 | |

| Record name | 5:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Perfluorohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1H,1H-Perfluorohexan-1-ol contribute to the superhydrophobic properties of the coatings described in the research?

A1: this compound is a key ingredient in the synthesis of fluorinated epoxy acrylate oligomers used in the study []. The molecule contributes to the superhydrophobic properties of the final coating due to the presence of the perfluoroalkyl (C5F11) unit. This unit has a very low surface energy, which makes it repellent to water. When incorporated into the epoxy acrylate oligomer and subsequently cured, the C5F11 units tend to migrate to the surface of the coating. This creates a surface with a very low surface energy, leading to a high water contact angle (around 151° as reported), which falls within the superhydrophobic range [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.